molecular formula C14H9N3O3S2 B2606306 N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide CAS No. 477496-22-3

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B2606306
CAS No.: 477496-22-3
M. Wt: 331.36
InChI Key: WKABQNHIQBCSMP-UHFFFAOYSA-N
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Description

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with phthalic anhydride to form the intermediate phthalimide derivative. This intermediate is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the phthalimide moiety can produce alcohol derivatives.

Scientific Research Applications

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, carboxamide group, and phthalimide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-11-7-3-1-4-8(10(7)13(20)16-11)15-14(21)17-12(19)9-5-2-6-22-9/h1-6H,(H,16,18,20)(H2,15,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKABQNHIQBCSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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